Cas no 161798-01-2 (Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate)

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a versatile organic compound exhibiting excellent solubility and stability properties. Its chemical structure allows for facile incorporation into various matrices, while its functional groups facilitate subsequent derivatization and conjugation reactions. This versatility renders it an attractive intermediate for diverse applications in chemistry and pharmaceuticals.
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate structure
161798-01-2 structure
Product Name:Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
CAS No:161798-01-2
MF:C14H13NO4S
MW:291.32232260704
MDL:MFCD13194810
CID:65614
PubChem ID:135404723
Update Time:2026-01-08

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
    • 2-(3-formyl-4-hydroxyphenyl)-4-methyl-5-Thiazolecarboxylic acid ethyl ester
    • 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester
    • Febuxostat Intermediate II
    • 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic Acid Ethyl Ester
    • Febuxostat PI-2
    • Febuxostat Impurity 1
    • Febuxostat Impurity Z17
    • Ethyl 2-(3-formyl-4-hydroxyphenyl)
    • ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-
    • 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate
    • Ethyl 2-(3-forMyl-4-hydroxyphenyl)-4-Methyl-5-Thiazolecarboxylate
    • ETHYL 2-(3-FORMYL-4-HYDROXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
    • ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate
    • Ethyl2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
    • NJRGQNNSIAFIJC-UHFFFAOYSA-N
    • BCP23103
    • 161798-01-2
    • AKOS015897623
    • 5-Thiazolecarboxylicacid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester
    • DTXSID901138017
    • ethyl-2-(3-formyl-4-hydroxyphenyl)-4-methyl-5-thiazole carboxylate
    • CS-W022643
    • Q-103512
    • AM20090757
    • MFCD13194810
    • FT-0657500
    • E1394
    • AC-5909
    • SY110916
    • EC 692-179-2
    • SCHEMBL454793
    • A3587
    • DS-1887
    • NS00003879
    • DB-002199
    • ARD193754
    • 2-(3-Formyl-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylic Acid Ethyl Ester;
    • MDL: MFCD13194810
    • Inchi: 1S/C14H13NO4S/c1-3-19-14(18)12-8(2)15-13(20-12)9-4-5-11(17)10(6-9)7-16/h4-7,17H,3H2,1-2H3
    • InChI Key: NJRGQNNSIAFIJC-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OCC)=C(C)N=C1C1C=CC(=C(C=O)C=1)O

Computed Properties

  • Exact Mass: 291.05700
  • Monoisotopic Mass: 291.057
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105
  • XLogP3: 3.2

Experimental Properties

  • Color/Form: Powder
  • Density: 1.335
  • Melting Point: 113.0 to 117.0 deg-C
  • Boiling Point: 446.7°C at 760 mmHg
  • Flash Point: 223.9±31.5 °C
  • Refractive Index: 1.625
  • PSA: 104.73000
  • LogP: 2.81330

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Security Information

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Pricemore >>

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Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Production Method

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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Purity:99%
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:161798-01-2)ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
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Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS No. 161798-01-2): A Comprehensive Overview

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, identified by its CAS number 161798-01-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiazole class, a heterocyclic structure known for its diverse biological activities and pharmaceutical applications. The presence of both formyl and hydroxyl functional groups, along with a carboxylate ester at the 5-position, makes this molecule a versatile scaffold for further chemical modifications and biological evaluations.

The structural features of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate contribute to its potential as a pharmacophore in drug discovery. The thiazole ring itself is a well-documented scaffold in medicinal chemistry, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The formyl group at the 3-position can participate in various chemical reactions, including condensation reactions with alcohols or amines, while the hydroxyl group at the 4-position can engage in hydrogen bonding interactions, enhancing binding affinity to biological targets. The carboxylate ester moiety at the 5-position provides a site for further derivatization, allowing for the introduction of additional functional groups to modulate biological activity.

Recent advancements in computational chemistry and molecular modeling have enabled more precise predictions of the biological activity of compounds like Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. These techniques have been instrumental in identifying potential binding interactions with target proteins and enzymes, which is crucial for understanding their mechanism of action. For instance, studies have shown that thiazole derivatives can interact with various enzymes involved in metabolic pathways, making them promising candidates for therapeutic intervention.

In addition to its structural versatility, Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate has been explored in several preclinical studies for its potential pharmacological effects. Research has indicated that this compound may exhibit inhibitory activity against certain kinases and other enzymes implicated in cancer progression. The formyl group has been particularly highlighted for its ability to participate in Schiff base formation with amino groups, leading to the development of novel hybrid molecules with enhanced biological activity. Furthermore, the hydroxyl group has been shown to improve solubility and bioavailability, which are critical factors for drug development.

The synthesis of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate involves multi-step organic reactions that highlight the compound's synthetic accessibility. Key steps include condensation reactions between appropriately substituted thiazole derivatives and aromatic aldehydes or ketones, followed by esterification to introduce the carboxylate ester functionality. These synthetic routes have been optimized to ensure high yields and purity, making the compound suitable for further biological testing.

One of the most compelling aspects of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is its potential as a lead compound for drug development. By leveraging its structural features, researchers can design derivatives with improved pharmacokinetic properties and enhanced target specificity. For example, modifications at the 3-position or 5-position can be explored to fine-tune interactions with biological targets while maintaining overall bioactivity. Such modifications are often guided by structure-activity relationship (SAR) studies, which provide valuable insights into how changes in molecular structure influence biological outcomes.

The growing interest in natural product-inspired scaffolds has also contributed to the investigation of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Thiazole derivatives are commonly found in natural products and have been recognized for their broad spectrum of biological activities. By incorporating elements from natural products into synthetic molecules like this one, researchers aim to develop drugs that are both effective and well-tolerated by patients. This approach aligns with the broader trend toward green chemistry and sustainable drug development practices.

Future directions in the study of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxyllate may include exploring its potential as an intermediate in the synthesis of more complex drug candidates. Additionally, investigating its interactions with cellular pathways could provide new insights into its therapeutic potential. Collaborative efforts between synthetic chemists and biologists will be crucial in unlocking the full potential of this compound and related derivatives.

In conclusion, Ethyl 2-(3-formy1-4-hydroxypheny1)-4-methylthiazole-5-carboxyllate (CAS No. 161798-01-2) is a promising compound with significant applications in pharmaceutical chemistry and medicinal biology. Its unique structural features make it a versatile scaffold for drug discovery, while recent research highlights its potential as an inhibitor of various enzymes involved in disease pathways. As computational methods continue to advance and synthetic strategies are refined, this compound is poised to play an important role in the development of novel therapeutic agents.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:161798-01-2)非布索坦中间体3
LE24979181;LE18011
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
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Suzhou Senfeida Chemical Co., Ltd
(CAS:161798-01-2)ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate
sfd2724
Purity:99.9%
Quantity:200kg
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